
2-Chloro-3-(4-n-propylphenyl)-1-propene
説明
2-Chloro-3-(4-n-propylphenyl)-1-propene, also known as CP-1-propene, is an organic compound belonging to the class of compounds known as alkenes. CP-1-propene is a colorless, volatile, and flammable liquid with a sweet smell. It is used in various industrial applications, such as in the production of pesticides, herbicides, and other agricultural chemicals. CP-1-propene is also used as a solvent for plastics, resins, and other organic materials.
作用機序
The mechanism of action of 2-Chloro-3-(4-n-propylphenyl)-1-propene involves a SN2 reaction, in which the chlorine atom is displaced by the 1-propene molecule. The reaction is catalyzed by a base, such as sodium hydroxide, and a catalyst, such as aluminum chloride. The reaction proceeds through a series of steps, in which the chlorine atom is first activated by the base, then displaced by the 1-propene molecule, and finally the product is formed.
Biochemical and Physiological Effects
2-Chloro-3-(4-n-propylphenyl)-1-propene is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any biological molecules.
実験室実験の利点と制限
2-Chloro-3-(4-n-propylphenyl)-1-propene has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and boiling point, and it is soluble in many organic solvents. It is also a relatively inexpensive compound, making it ideal for use in large-scale experiments. However, 2-Chloro-3-(4-n-propylphenyl)-1-propene is a volatile compound, and it should be handled with care.
将来の方向性
There are several potential future directions for research on 2-Chloro-3-(4-n-propylphenyl)-1-propene. It could be used as a model compound to study the reactivity of different functional groups, such as halogens and alcohols. It could also be used as a starting material in the synthesis of various organic compounds, such as dyes and pharmaceuticals. Additionally, 2-Chloro-3-(4-n-propylphenyl)-1-propene could be used to study the mechanism of SN2 reactions, as well as the effects of different catalysts and bases on the reaction rate. Finally, 2-Chloro-3-(4-n-propylphenyl)-1-propene could be used to investigate the effects of different solvents on the reactivity of organic compounds.
科学的研究の応用
2-Chloro-3-(4-n-propylphenyl)-1-propene has been studied extensively in the field of organic chemistry. It has been used as a model compound to study the mechanism of SN2 reactions and to investigate the effects of different catalysts and bases on the reaction rate. It has also been used to study the reactivity of various functional groups, such as halogens and alcohols. In addition, 2-Chloro-3-(4-n-propylphenyl)-1-propene has been used as a starting material in the synthesis of various organic compounds, such as dyes and pharmaceuticals.
特性
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-propylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-3-4-11-5-7-12(8-6-11)9-10(2)13/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUNNVYQAYRFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268828 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-n-propylphenyl)-1-propene | |
CAS RN |
951890-79-2 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




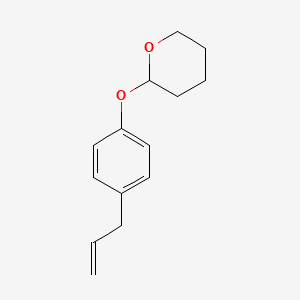


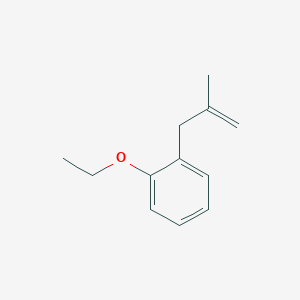
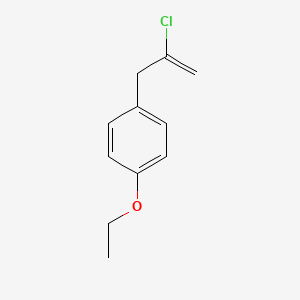

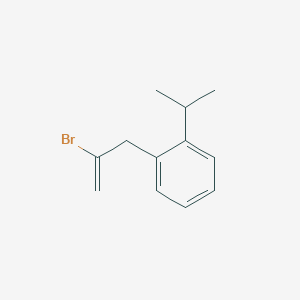
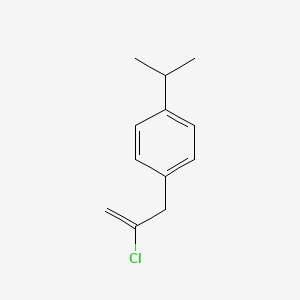
![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)
![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)


